Absolute Stereospecificity in Aryl Sulfotransferase IV: (R)-Enantiomer as Competitive Inhibitor
In aryl sulfotransferase IV assays, (R)-(+)-2-methyl-1-phenyl-1-propanol acts exclusively as a competitive inhibitor, while the (S)-enantiomer is the sole substrate for the enzyme [1]. The (R)-enantiomer does not undergo sulfation under any tested conditions, whereas the (S)-enantiomer is efficiently sulfated [2]. This functional dichotomy is absolute and not observed in many other chiral benzylic alcohols tested in the same study.
| Evidence Dimension | Enzymatic function |
|---|---|
| Target Compound Data | Competitive inhibitor only; not a substrate |
| Comparator Or Baseline | (S)-(-)-2-methyl-1-phenyl-1-propanol acts as a substrate |
| Quantified Difference | Absolute functional dichotomy (inhibitor vs. substrate) |
| Conditions | Aryl sulfotransferase IV from rat liver; PAPS-dependent sulfation assay |
Why This Matters
This functional dichotomy is critical for experimental design—using the incorrect enantiomer will yield completely opposite biological outcomes (inhibition vs. sulfation), potentially invalidating entire studies.
- [1] Rao SI, et al. Benzylic alcohols as stereospecific substrates and inhibitors for aryl sulfotransferase. Chirality. 1991;3(2):104-111. PMID: 1863522. View Source
- [2] BRENDA Enzyme Database. Ligand (+)-(R)-2-methyl-1-phenyl-1-propanol. View Source
